BrettPhosPdG4

Catalog No.
S3022394
CAS No.
1599466-83-7
M.F
C49H68NO5PPdS
M. Wt
920.54
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BrettPhosPdG4

CAS Number

1599466-83-7

Product Name

BrettPhosPdG4

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Molecular Formula

C49H68NO5PPdS

Molecular Weight

920.54

InChI

InChI=1S/C35H53O2P.C13H11N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

WIVOUEUXXCCRNK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Solubility

not available

BrettPhos Pd G4, also known as (SP-4-3)-[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]palladium(II), is a fourth-generation (G4) Buchwald precatalyst [Sigma-Aldrich: ].

Catalyst for Cross-Coupling Reactions

BrettPhos Pd G4 is a versatile catalyst used in organic chemistry for various cross-coupling reactions. These reactions form new carbon-carbon (C-C) bonds between organic molecules. The catalyst facilitates the coupling of different organic fragments, allowing for the synthesis of complex molecules.

Research has shown BrettPhos Pd G4 to be particularly effective in the following cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction joins a boronic acid or ester with a halide or triflate to form a C-C bond [ScienceDirect: ].
  • Heck Reaction: This reaction couples an alkene with an aryl halide or triflate to form a substituted alkene [ScienceDirect: ].
  • Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide [ScienceDirect: ].
  • Negishi Coupling: This reaction couples an organic halide with an organozinc reagent to form a C-C bond [ScienceDirect: ].
  • Stille Coupling: This reaction forms a C-C bond between an organotin reagent and a halide or triflate [ScienceDirect: ].
  • Hiyama Coupling: This reaction couples an organosilane with a halide or triflate to form a C-C bond [Journal of the American Chemical Society: ].

The effectiveness of BrettPhos Pd G4 stems from its air, moisture, and thermal stability, allowing for easier handling and reaction setup in research laboratories. Additionally, its high reactivity promotes efficient coupling reactions with good yields.

Advantages over Previous Generations

Compared to earlier generation Buchwald precatalysts, BrettPhos Pd G4 offers several advantages:

  • Improved Stability: It exhibits better resistance to air, moisture, and heat, simplifying handling and storage in research settings [Sigma-Aldrich: ].
  • Enhanced Reactivity: BrettPhos Pd G4 often leads to faster reaction times and higher yields of desired products in cross-coupling reactions compared to previous generations [Journal of the American Chemical Society: ].
  • Broader Substrate Scope: This catalyst can effectively couple a wider range of starting materials compared to earlier generations, increasing its versatility in research applications.

Dates

Modify: 2023-08-17

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